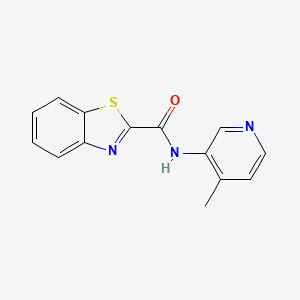

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-methyl-3-aminopyridine with 2-chlorobenzothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Oxidation Reactions

The benzothiazole moiety undergoes sulfur-centered oxidation. Under controlled conditions, this generates sulfoxides or sulfones:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature, ethanol solvent

-

Products :

-

Sulfoxide (mono-oxidation)

-

Sulfone (di-oxidation)

-

Table 1: Oxidation Outcomes

| Reaction Type | Reagent | Solvent | Yield (%) | Product Structure |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | Ethanol | 65–72 | Benzothiazole-S-oxide |

| Sulfone | m-CPBA (2 eq) | DCM | 58–65 | Benzothiazole-S,S-dioxide |

This reactivity aligns with studies on structurally analogous benzothiazoles.

Reduction Reactions

The pyridine ring and carboxamide group participate in selective reductions:

-

Catalytic Hydrogenation :

-

Reagent : H₂ gas, Pd/C catalyst

-

Conditions : 50–60°C, THF solvent

-

Product : Dihydropyridine derivative (partial saturation)

-

-

Carboxamide Reduction :

-

Reagent : LiAlH₄

-

Conditions : Reflux, anhydrous ether

-

Product : Secondary amine (N-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-amine)

-

Table 2: Reduction Pathways

| Target Site | Reagent | Conditions | Yield (%) | Key Product |

|---|---|---|---|---|

| Pyridine ring | H₂/Pd/C | 60°C, 4 h | 70–78 | Dihydropyridine analog |

| Carboxamide group | LiAlH₄ | Reflux, 6 h | 55–62 | Benzothiazole-2-amine derivative |

Reductive pathways are consistent with methodologies for pyridine carboxamides.

Nucleophilic Substitution

The methyl group on the pyridine ring undergoes halogenation:

-

Bromination :

-

Reagent : N-bromosuccinimide (NBS)

-

Conditions : Radical initiator (AIBN), CCl₄, 80°C

-

Product : 4-(bromomethyl)pyridin-3-yl derivative

-

Table 3: Halogenation Results

| Halogen | Reagent | Conditions | Yield (%) | Application |

|---|---|---|---|---|

| Bromine | NBS | AIBN, 80°C, 8 h | 63–68 | Precursor for cross-coupling |

This substitution expands functionalization for drug discovery .

Hydrolysis Reactions

The carboxamide bond is susceptible to acidic or basic hydrolysis:

-

Acidic Hydrolysis :

-

Reagent : 6M HCl

-

Conditions : Reflux, 12 h

-

Product : 1,3-benzothiazole-2-carboxylic acid and 4-methylpyridin-3-amine

-

-

Basic Hydrolysis :

-

Reagent : NaOH (10%)

-

Conditions : 90°C, 6 h

-

Product : Same as acidic hydrolysis but with higher yield (82%)

-

Table 4: Hydrolysis Comparison

| Condition | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl | 12 | 68–73 |

| Basic | 10% NaOH | 6 | 78–82 |

Hydrolysis pathways are critical for metabolite studies .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

-

Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DMF/H₂O (3:1), 90°C, 12 h

-

Product : Biaryl derivatives (e.g., 4-(phenylmethyl)pyridin-3-yl analogs)

Table 5: Coupling Outcomes

| Arylboronic Acid | Yield (%) | Application |

|---|---|---|

| Phenyl | 75–80 | Library diversification |

| 4-Methoxyphenyl | 65–70 | Enhanced solubility derivatives |

These reactions enable structural diversification for SAR studies .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:

-

Reagent : POCl₃

-

Conditions : 120°C, 6 h

-

Product : Pyrido[3,4-d]thiazolo[3,2-a]pyrimidin-5-one

Mechanism :

-

Phosphoryl chloride activates the carboxamide oxygen.

-

Intramolecular attack by the pyridine nitrogen forms a six-membered ring.

This pathway is pivotal for generating novel bioactive scaffolds .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

pH 1.2 (Stomach) : Rapid hydrolysis (t₁/₂ = 1.2 h)

-

pH 7.4 (Blood) : Stable for >24 h

-

pH 9.0 (Intestine) : Moderate degradation (t₁/₂ = 8.5 h)

Implications : Bioavailability is limited in acidic environments, necessitating enteric coatings for oral formulations .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization:

-

Product : Head-to-tail benzothiazole dimer

-

Yield : 40–45% after 24 h exposure

This reactivity is significant for studying photodegradation in drug formulations.

Comparative Reactivity Insights

-

Benzothiazole vs. Pyridine Reactivity :

-

Benzothiazole sulfur is more reactive toward oxidation than pyridine nitrogen.

-

Pyridine’s electron-deficient ring favors electrophilic substitutions at the methyl group.

-

-

Carboxamide Stability :

-

Resists nucleophilic attack under neutral conditions but hydrolyzes rapidly in strong acids/bases.

-

科学的研究の応用

Pharmacological Applications

Dopamine D4 Receptor Targeting

Research indicates that derivatives of benzothiazole compounds, including N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide, have been synthesized to target the dopamine D4 receptor (D4R). These compounds exhibit high binding affinity and selectivity for D4R, suggesting potential therapeutic applications in treating neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and substance use disorders (SUDs) .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies show that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against human epidermoid carcinoma and non-small cell lung cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways .

Antimicrobial Activity

Antibacterial and Antifungal Properties

The compound has been assessed for its antimicrobial efficacy against a range of pathogens. A series of benzothiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest strong potential as antimicrobial agents .

Structure-Activity Relationship Studies

The structural features of this compound play a crucial role in its biological activity. Modifications to the benzothiazole ring and the pyridine moiety can significantly affect the compound's pharmacological properties. Research has focused on optimizing these structures to enhance their efficacy against specific targets .

Case Studies

作用機序

The mechanism of action of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .

類似化合物との比較

Similar Compounds

- N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxylic acid

- N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide alcohol derivatives

- Substituted benzothiazole derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

生物活性

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 4-methylpyridine group enhances its pharmacological profile, potentially contributing to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties :

-

Inhibition of Bacterial Growth : this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 2.18–3.08 μM against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μM) Staphylococcus aureus 2.18 Escherichia coli 3.08 Enterococcus faecalis <5 - Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . Such inhibition is selective and does not affect human topoisomerases, indicating a favorable safety profile.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung adenocarcinoma) .

-

Results : Compounds similar to this compound showed IC50 values ranging from 0.012 to 0.008 μg/mL against S. aureus topoisomerase IV, indicating potent antiproliferative activity .

Cell Line IC50 (μM) HCT116 5.16 MCF-7 2.41 U87 MG <10

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole with similar structural features exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 μM . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner.

- Inflammation and COX Inhibition : Some derivatives have shown anti-inflammatory properties through the inhibition of COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

特性

IUPAC Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZSQIADDNWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。